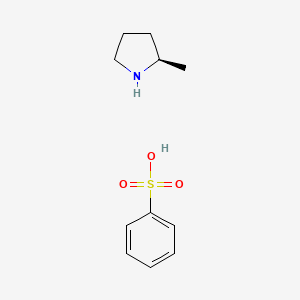
(r)-2-Methylpyrrolidine benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methylpyrrolidine benzenesulfonate is an organosulfur compound that combines the structural features of a pyrrolidine ring and a benzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methylpyrrolidine benzenesulfonate typically involves the reaction of ®-2-Methylpyrrolidine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of ®-2-Methylpyrrolidine benzenesulfonate may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methylpyrrolidine benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The benzenesulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new sulfonate derivatives.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Hydrolysis: Formation of benzenesulfonic acid and ®-2-Methylpyrrolidine.
Applications De Recherche Scientifique
®-2-Methylpyrrolidine benzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the benzenesulfonate group.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-Methylpyrrolidine benzenesulfonate depends on its specific application. In organic synthesis, it acts as a sulfonating agent, transferring the benzenesulfonate group to other molecules. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or chemical modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic Acid: A simpler sulfonic acid with similar reactivity but lacking the pyrrolidine ring.
p-Toluenesulfonic Acid: Another sulfonic acid with a methyl group on the benzene ring, used similarly in organic synthesis.
Methanesulfonic Acid: A smaller sulfonic acid with different reactivity and applications.
Uniqueness
®-2-Methylpyrrolidine benzenesulfonate is unique due to the presence of both the pyrrolidine ring and the benzenesulfonate group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler sulfonic acids.
Propriétés
Formule moléculaire |
C11H17NO3S |
|---|---|
Poids moléculaire |
243.32 g/mol |
Nom IUPAC |
benzenesulfonic acid;(2R)-2-methylpyrrolidine |
InChI |
InChI=1S/C6H6O3S.C5H11N/c7-10(8,9)6-4-2-1-3-5-6;1-5-3-2-4-6-5/h1-5H,(H,7,8,9);5-6H,2-4H2,1H3/t;5-/m.1/s1 |
Clé InChI |
HDMLEZIULSIPQX-QDXATWJZSA-N |
SMILES isomérique |
C[C@@H]1CCCN1.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
CC1CCCN1.C1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


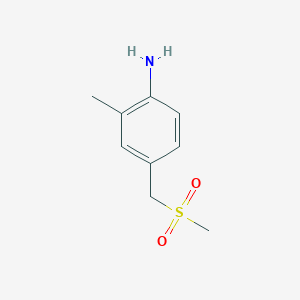
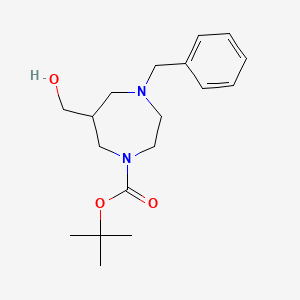
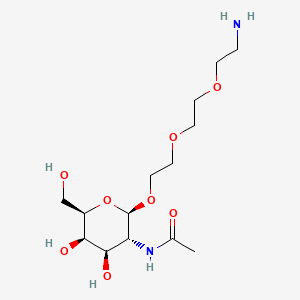
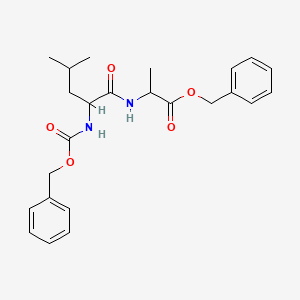
![tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B13895628.png)

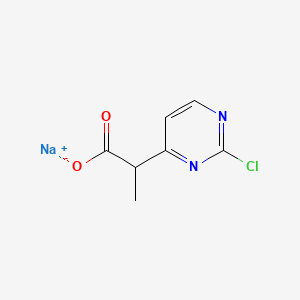
![[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole](/img/structure/B13895660.png)
![Sodium;3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13895664.png)
![tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride](/img/structure/B13895665.png)
![Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13895673.png)
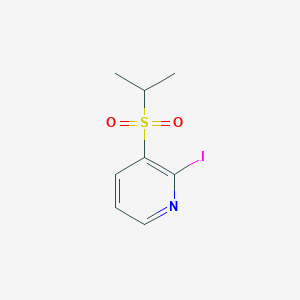
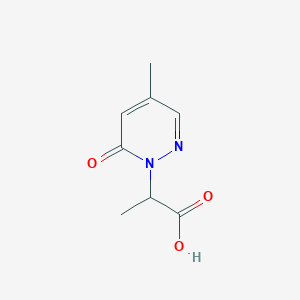
![butyl (2S)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate](/img/structure/B13895698.png)
